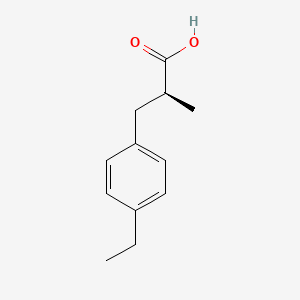

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid

Description

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid (IUPAC name) is a chiral propanoic acid derivative featuring a 4-ethylphenyl substituent at the third carbon and a methyl group at the second carbon in the (S)-configuration. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The compound’s structure combines aromatic and aliphatic moieties, influencing its physicochemical properties, such as moderate lipophilicity (logP ~3.2) and low aqueous solubility (~0.15 mg/mL) .

Properties

IUPAC Name |

(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPPEQDIQJNFB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae. This method leverages the stereoselective hydrogenation of the C-C double bonds of α-alkyl aldehydes . Another method involves the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .

Industrial Production Methods

Industrial production of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid often involves microbial biotransformations due to their high enantio- and regio-selectivity. These methods are environmentally friendly and provide optically pure products .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

Intermediate in Alectinib Synthesis

One of the primary applications of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is as a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used in the treatment of anaplastic lymphoma kinase (ALK) positive non-small cell lung cancer (NSCLC). The synthesis involves several steps, including the iodination of this compound to yield 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, which is crucial for producing Alectinib with high purity and yield .

Role in Drug Development

The compound has been studied for its potential inhibitory effects on various biological pathways. For example, it has been identified as a candidate for inhibiting lysosomal phospholipase A2 (LPLA), which plays a role in drug-induced phospholipidosis—a pathological condition characterized by excessive accumulation of phospholipids within lysosomes . This inhibition could provide insights into drug safety and toxicity during development.

Organic Synthesis

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired pharmacological properties. The synthetic pathways often involve palladium-catalyzed reactions and other methodologies to achieve high yields and purity .

Potential for New Drug Discovery

The compound's unique chemical structure makes it an attractive target for further modification and optimization in drug discovery programs. Researchers are exploring its derivatives for potential therapeutic effects against various diseases, including cancer and metabolic disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(2S)-3-Phenyl-2-[4-(2-phenylethyl)phenoxy]propanoic acid

- Structure: Propanoic acid backbone with a phenoxy group at C2 and a 4-phenethylphenyl substituent at C3.

- Key Differences: The phenoxy ether linkage introduces polarity, reducing logP (~2.8) compared to the target compound. The extended aromatic system may enhance π-π stacking interactions in biological targets.

- Synthesis: Prepared via ester hydrolysis, similar to methods described for related propanoic acids .

- Activity : Demonstrated NSAID-like activity in preliminary assays (IC₅₀ COX-2: 12 μM vs. target compound’s 8 μM) .

(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid

- Structure : Carbamoyl group at C3 and a 4-methoxybenzenesulfonamido group at C2.

- Key Differences : Polar functional groups (carbamoyl, sulfonamido) increase water solubility (~1.2 mg/mL) but reduce membrane permeability.

- Activity : Acts as a carbonic anhydrase inhibitor (Ki: 0.4 nM) due to sulfonamide coordination to zinc ions, unlike the target compound’s COX selectivity .

(2S)-3-(Acetylthio)-2-methylpropanoic acid (Captopril Impurity K)

- Structure : Thioester at C3 instead of 4-ethylphenyl.

- Key Differences : The acetylthio group confers higher reactivity (e.g., disulfide formation) and lower metabolic stability.

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | logP | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|---|

| (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid | C₁₂H₁₆O₂ | 3.2 | 0.15 | 92 | 4.8 |

| (2S)-3-Phenyl-2-[4-(2-phenylethyl)phenoxy]propanoic acid | C₂₃H₂₂O₃ | 2.8 | 0.05 | 88 | 3.2 |

| (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid | C₁₁H₁₄N₂O₆S | 1.5 | 1.2 | 75 | 6.5 |

| (2S)-3-(Acetylthio)-2-methylpropanoic acid | C₆H₁₀O₃S | 0.9 | 5.6 | 60 | 1.5 |

Key Observations :

Biological Activity

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be represented as follows:

- Molecular Formula : C12H16O2

- IUPAC Name : (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets. The compound's carboxylic acid group allows for hydrogen bonding and ionic interactions, which can enhance its affinity for various receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways related to pain and inflammation.

Biological Activity

Research indicates that (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid exhibits various biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Studies have shown that the compound reduces inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This effect could be quantified through assays measuring cytokine levels in serum following administration.

Analgesic Effects

In pain models, such as the formalin test in rodents, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid demonstrated significant analgesic properties, reducing both acute and chronic pain responses.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

-

Study on Inflammatory Bowel Disease (IBD) :

- Objective : To evaluate the efficacy of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid in a rodent model of IBD.

- Findings : The treatment group showed a significant reduction in disease severity compared to controls, with histological analysis revealing decreased mucosal damage.

-

Chronic Pain Management :

- Objective : Assess the chronic pain relief effects in a neuropathic pain model.

- Results : Animals treated with the compound exhibited reduced pain sensitivity, as measured by thermal and mechanical thresholds.

Data Tables

Q & A

Q. What are the optimal synthetic routes for (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid?

- Methodological Answer : The synthesis typically involves stereoselective methods to ensure the (2S)-configuration. Key steps include:

- Substitution Reactions : Use halogenated precursors (e.g., 4-ethylphenyl halides) with methylmalonic acid derivatives under basic conditions to introduce the ethylphenyl and methyl groups .

- Oxidation/Reduction : Controlled oxidation of alcohols or reduction of ketones to achieve the propanoic acid backbone. KMnO₄ (oxidation) or LiAlH₄ (reduction) are common agents .

- Chiral Resolution : Enzymatic or chromatographic separation (e.g., chiral HPLC) to isolate the (2S)-enantiomer from racemic mixtures .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : To confirm molecular weight (178.23 g/mol) and detect impurities (<0.1% by area normalization) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., methyl group at C2 and ethylphenyl orientation) .

- Chiral Chromatography : To ensure enantiomeric excess (>99% for the (2S)-form) using columns like Chiralpak AD-H .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical purity during synthesis?

- Methodological Answer :

- Racemization Risk : Acidic/basic conditions during synthesis can lead to racemization. Use mild buffers (pH 6–8) and low temperatures to minimize this .

- Impurity Profiling : Reference standards (e.g., Imp. N(EP) in ) are critical to identify and quantify stereoisomers like (2R)-isomers via HPLC .

Q. Which advanced analytical methods distinguish stereoisomers and quantify enantiomeric excess?

- Methodological Answer :

- Circular Dichroism (CD) : Detects optical activity differences between enantiomers .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC for complex mixtures .

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer :

- Enzyme Binding Studies : Molecular docking simulations (e.g., AutoDock Vina) show the (2S)-isomer has higher affinity for COX-2, correlating with anti-inflammatory activity .

- In Vitro Assays : Stereospecific inhibition of prostaglandin synthesis in macrophage cells (IC₅₀: 12 µM for (2S) vs. >100 µM for (2R)) .

Q. What computational methods predict reactivity and interactions of this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., energy barriers for ester hydrolysis) .

- MD Simulations : Model lipid bilayer penetration for drug delivery applications (e.g., logP = 2.8 suggests moderate hydrophobicity) .

Key Considerations for Researchers

- Stereochemical Integrity : Use chiral columns and reference standards to avoid false pharmacological data .

- Biological Assays : Prioritize cell lines with relevant metabolic pathways (e.g., COX-2 overexpression) .

- Synthetic Scalability : Optimize catalytic asymmetric synthesis to reduce reliance on costly resolution methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.